

Application Notes: Michael Addition of N-(Diphenylmethylene)glycine tert-butyl ester to Enones

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Compound of Interest

Compound Name: *N-(Diphenylmethylene)glycine tert-butyl ester*

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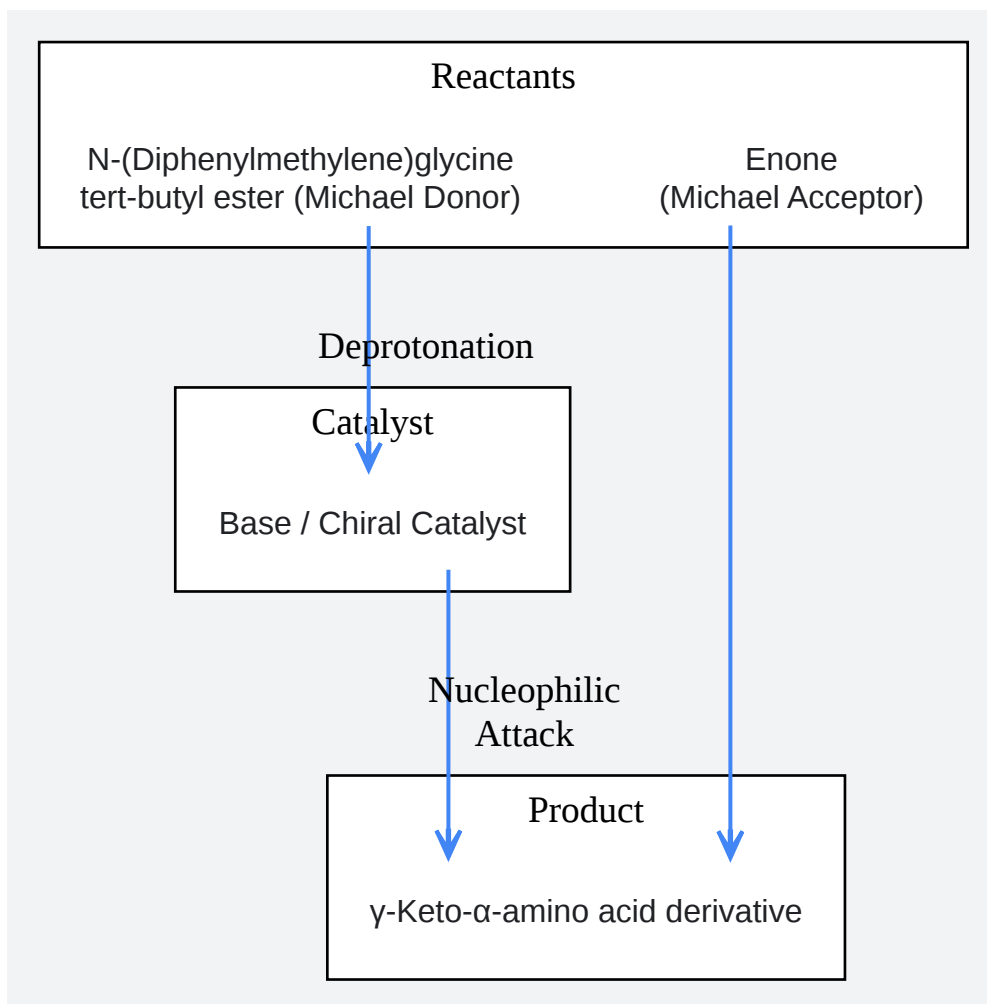
Introduction

The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β -unsaturated carbonyl compound, is a cornerstone of carbon-carbon bond formation in organic synthesis.[1][2] This reaction is instrumental in the construction of complex molecular architectures from simple precursors. A significant application of this reaction is in the asymmetric synthesis of non-proteinogenic α -amino acids, which are crucial components of peptidomimetics, pharmaceuticals, and chiral catalysts. **N-(Diphenylmethylene)glycine tert-butyl ester** is a widely used glycine enolate equivalent, enabling the α -functionalization of glycine.[3] Its Michael addition to enones provides a direct route to γ -keto- α -amino acid derivatives, which are versatile intermediates for the synthesis of various biologically active molecules, including substituted pyroglutamic acids.[4]

Reaction Principle

The Michael addition of **N-(Diphenylmethylene)glycine tert-butyl ester** to an enone proceeds via the formation of a nucleophilic enolate from the glycine derivative in the presence of a base. This enolate then attacks the β -carbon of the enone (the Michael acceptor), leading to the formation of a new carbon-carbon bond. The resulting product, after workup, is a γ -keto- α -

amino acid derivative. The diphenylmethylene group serves as a protecting group for the amine, which can be readily removed under acidic conditions. The use of chiral catalysts can render this reaction enantioselective, providing access to optically active amino acid derivatives.[5][6]



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Caption: General scheme of the Michael addition.

Catalytic Systems

The asymmetric Michael addition of **N-(Diphenylmethylene)glycine tert-butyl ester** to enones can be achieved using various catalytic systems:

- Phase-Transfer Catalysis (PTC): Chiral quaternary ammonium salts, often derived from cinchona alkaloids, are effective catalysts for this transformation.[5] These catalysts facilitate

the transfer of the glycine enolate from the solid or aqueous basic phase to the organic phase where the reaction with the enone occurs. The chiral environment provided by the catalyst induces enantioselectivity.

- **Organocatalysis:** Chiral organic molecules can also catalyze this reaction with high enantioselectivity. Isothioureas, for instance, have been shown to be effective catalysts for the addition of glycine Schiff base aryl esters to Michael acceptors.[7] Chiral cyclopropenimines have also been used as organo-superbase catalysts for the Michael addition of bulky glycine imines.[8]
- **Metal Catalysis:** Chiral metal complexes can act as Lewis acids to activate the enone, facilitating the nucleophilic attack of the glycine enolate. Nickel(II) complexes of chiral glycine Schiff bases have been used for the asymmetric synthesis of novel amino acids via Michael addition.[9]

Data Summary

The following table summarizes representative data for the Michael addition of glycine imines to enones under various catalytic conditions.

Entry	Michael Acceptor (Enone)	Catalyst	Base	Solvent	Temp (°C)	Time (h)	Yield (%)	dr	ee (%)
1	Methyl vinyl ketone	Cinchona alkaloid-derived quaternary ammonium salt	CS ₂ CO ₃	Toluene	-20	24	95	-	90
2	Chalcone	Chiral Isothiourea	DBU	CH ₂ Cl ₂	RT	12	92	95:5	96
3	Cyclohexenone	Chiral Cyclopropanimine	-	Toluene	RT	48	97	>99:1	98
4	Ethyl acrylate	Chiral Ni(II) Complex	NaH	THF	-78	6	85	90:10	92

Data are representative examples compiled from various sources and may not reflect the full scope of each study.

Experimental Protocols

Protocol 1: Asymmetric Michael Addition using a Chiral Phase-Transfer Catalyst

This protocol is a general procedure based on the use of cinchona alkaloid-derived phase-transfer catalysts.

Materials:

- **N-(Diphenylmethylene)glycine tert-butyl ester**
- Enone (e.g., Methyl vinyl ketone)
- Chiral quaternary ammonium salt catalyst (e.g., O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide) (1 mol%)
- Cesium carbonate (Cs_2CO_3)
- Toluene, anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography
- Solvents for chromatography (e.g., Hexane/Ethyl acetate mixture)

Equipment:

- Round-bottom flask
- Magnetic stirrer and stir bar
- Low-temperature cooling bath (e.g., cryostat or ice-salt bath)
- Separatory funnel

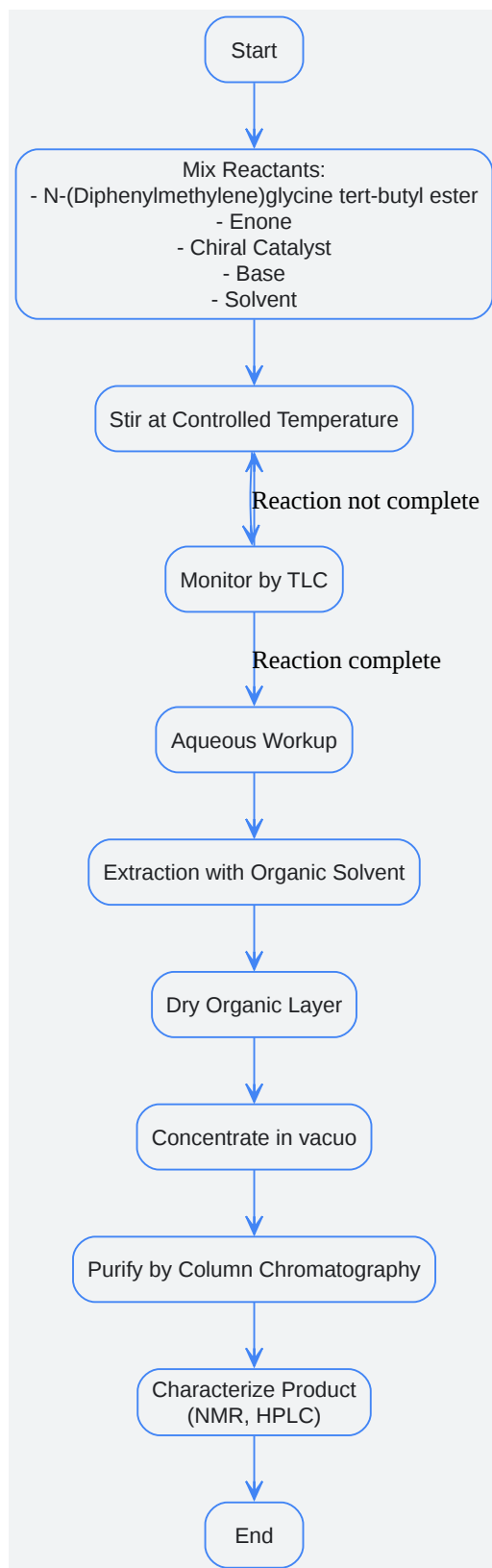
- Rotary evaporator
- Apparatus for column chromatography

Procedure:

- To a stirred solution of **N-(Diphenylmethylene)glycine tert-butyl ester** (1.0 mmol) and the enone (1.2 mmol) in toluene (10 mL) at -20 °C, add the chiral phase-transfer catalyst (0.01 mmol).
- Add solid cesium carbonate (2.0 mmol) to the mixture.
- Stir the reaction mixture vigorously at -20 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL).
- Extract the mixture with ethyl acetate (3 x 15 mL).
- Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, and filter.
- Concentrate the filtrate under reduced pressure using a rotary evaporator.
- Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired Michael adduct.

Characterization:

- The structure of the product can be confirmed by ¹H NMR and ¹³C NMR spectroscopy.
- The enantiomeric excess (ee) can be determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.



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Caption: General experimental workflow.

Applications in Drug Development

The products of the Michael addition of **N-(Diphenylmethylene)glycine tert-butyl ester** to enones are valuable intermediates in drug development. They provide access to a wide range of unnatural amino acids that can be incorporated into peptides to enhance their stability, conformational properties, and biological activity. For example, γ -keto- α -amino acids can be converted to cyclic derivatives such as pyroglutamic acids, which are found in various natural products and pharmaceuticals. This methodology allows for the synthesis of diverse libraries of chiral compounds for screening in drug discovery programs.

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